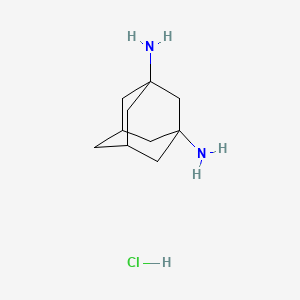

Adamantane-1,3-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane-1,3-diamine hydrochloride is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. Adamantane is known for its unique structure, which resembles a diamond lattice, making it a member of the diamondoid family. The incorporation of adamantane fragments in pharmaceuticals has been shown to improve the lipophilicity and stability of drugs

Preparation Methods

The synthesis of adamantane-1,3-diamine hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with a borane-THF complex . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes, which can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives . Industrial production methods often rely on these synthetic routes, utilizing optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Adamantane-1,3-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form corresponding amides, which can then be reduced to amines using the borane-THF complex . Substitution reactions are also common, where adamantane derivatives are functionalized with different groups, such as alkenes, alkynes, and arenes . These reactions often involve the use of radical intermediates, which provide unique stability and reactivity compared to simple hydrocarbon derivatives .

Scientific Research Applications

Adamantane-1,3-diamine hydrochloride has a wide range of scientific research applications. In medicinal chemistry, adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The compound is also used in the development of drug delivery systems, such as liposomes and dendrimers, where the adamantane moiety serves as an anchor in the lipid bilayer . Additionally, this compound is utilized in materials science for the synthesis of nanodiamonds and other advanced materials .

Mechanism of Action

The mechanism of action of adamantane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives are known to inhibit the kidney’s active-transport removal and transfer of creatinine from blood to urine . This inhibition occurs in the proximal tubules of the nephrons, affecting the overall pharmacokinetics of the compound. Additionally, the unique structure of adamantane allows it to interact with various biological targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Adamantane-1,3-diamine hydrochloride can be compared to other similar compounds, such as amantadine, rimantadine, and memantine . These compounds share the adamantane core structure but differ in their functional groups and specific applications. For example, amantadine is primarily used as an antiviral and anti-Parkinsonian agent, while memantine is used in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its dual amine functionality, which provides additional reactivity and potential for further functionalization .

Similar Compounds

- Amantadine

- Rimantadine

- Memantine

- 2-Azaadamantane

- Diamantane

This compound stands out due to its versatile applications and unique structural properties, making it a valuable compound in both scientific research and industrial applications.

Biological Activity

Adamantane-1,3-diamine hydrochloride is a compound derived from adamantane, characterized by the presence of two amino groups at the 1 and 3 positions. This structural configuration enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its antiviral and anticancer properties.

- Molecular Formula : C₁₃H₁₈ClN₂

- CAS Number : 26562-81-2

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the hydrochloride form

The unique adamantane framework contributes to the stability and reactivity of the compound, allowing it to interact effectively with various biological targets.

This compound exhibits its biological effects through multiple mechanisms:

- Antiviral Activity : The compound has shown efficacy against several viruses by inhibiting viral replication. It is believed to interfere with viral entry or assembly within host cells.

- Anticancer Properties : Research indicates that it can inhibit DNA polymerase and affect pathways involved in cell proliferation and apoptosis. This dual action makes it a promising candidate for cancer therapy.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antiviral | Effective against influenza viruses and other RNA viruses. |

| Anticancer | Inhibits tumor cell growth in various cancer cell lines. |

| Antimicrobial | Displays antibacterial and antifungal properties. |

Research Findings

- Antiviral Studies : this compound has been tested against influenza A viruses, demonstrating significant inhibition of viral replication in vitro. The compound's mechanism likely involves disruption of the viral life cycle by targeting specific viral proteins.

- Anticancer Research : In studies involving human tumor cell lines (e.g., HeLa, MCF-7), the compound exhibited potent anti-proliferative effects. For instance, compounds derived from adamantane structures showed IC50 values in the micromolar range against various cancer types, indicating strong potential for therapeutic applications .

- Antimicrobial Activity : Recent investigations have revealed that adamantane derivatives possess broad-spectrum antimicrobial properties. For example, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .

Case Studies

- Case Study 1 : A study published in Nature evaluated several adamantane derivatives for their antibacterial properties. Compounds derived from this compound demonstrated significant activity against resistant bacterial strains, suggesting potential for development into new antibiotics .

- Case Study 2 : Research conducted on the anticancer efficacy of adamantane derivatives indicated that modifications to the basic structure could enhance activity against specific cancer cell lines. The study found that certain derivatives had improved binding affinity to target enzymes involved in cancer progression .

Properties

Molecular Formula |

C10H19ClN2 |

|---|---|

Molecular Weight |

202.72 g/mol |

IUPAC Name |

adamantane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C10H18N2.ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;/h7-8H,1-6,11-12H2;1H |

InChI Key |

JMWOVPMZIVGXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.